Effect of charge selective contacts on the quasi Fermi level splitting of CuGa3Se5 thin film photocathodes for hydrogen evolution and methylviologen reduction†
EES Catalysis Pub Date: 2022-11-22 DOI: 10.1039/D2EY00062H
Abstract
The copper chalcopyrite CuGaSe2 and the defect-related phase CuGa3Se5 are promising photocathode materials for solar hydrogen generation. Existing devices exhibit photocurrents nearing 68% (CuGa3Se5)–86% (CuGaSe2) of their theoretical limit but they are plagued by photovoltage losses that reduce their energy conversion efficiency. To evaluate the reasons, we determine the light intensity dependent quasi-Fermi level splitting (QFLS) in p-CuGa3Se5/liquid junctions for the first time, using the vibrating Kelvin probe surface photovoltage technique. The QFLS, or internal photovoltage, corresponds to the maximum electrochemical work a photoelectrode can perform under a given illumination condition. In the presence of water or methylviologen (2+/+) as electron acceptors, the QFLS of Mo/p-CuGa3Se5/liquid junctions reaches 0.22 to 0.29 V, respectively, under 49 mW cm−2 400 nm illumination, while the QFLS of a FTO/p-CuGa3Se5 photoelectrode is only 0.15–0.16 V. The lower voltage of the latter is attributed to a Schottky junction at the back contact, which limits majority charge carrier (hole) extraction from the semiconductor. Photovoltage losses also result from Fermi level pinning of the minority carriers at surface states 0.5 eV above the CGSe valence band. This problem can be overcome by chemical bath deposition of a CdS overlayer, which functions as a selective contact for electron extraction from CuGa3Se5 and which raises the QFLS to 0.44 V at 49 mW cm−2. No significant QFLS enhancement occurs upon adsorption of Cd2+ ions to the CuGa3Se5 electrode surface, suggesting that Cd2+ adsorption alone does not remove the Fermi level pinning effect. Overall, these results provide a better understanding of the effect of surface treatments and charge selective contacts on the photovoltage of CuGa3Se5 photoelectrodes and indicate pathways to improve its solar fuel conversion efficiency.


Recommended Literature
- [1] Nucleation: theory and experiment
- [2] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [3] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [4] Front cover
- [5] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [6] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [7] Inside front cover
- [8] Inside front cover
- [9] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [10] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 16514-83-3









